4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound with the molecular formula C15H19N3O7S and a molecular weight of 385.39 g/mol . This compound is characterized by the presence of a piperazine ring, a nitrobenzene sulfonyl group, and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Piperazinebutanoic acid, 4-[(2-methyl-5-nitrophenyl)sulfonyl]-γ-oxo-: Similar structure but different functional groups.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with different substituents.
Uniqueness
4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c1-11-2-3-12(18(22)23)10-13(11)26(24,25)17-8-6-16(7-9-17)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGSCDRFIWNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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